(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester

Description

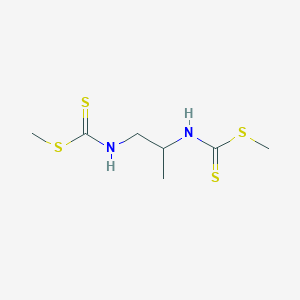

(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester is a dithiocarbamate ester with the CAS registry number 80555-60-8 . Structurally, it features a 1-methyl-1,2-ethanediyl backbone linked to two carbamodithioic acid groups, each esterified with a methyl group.

Dithiocarbamates are widely studied for their applications in agriculture as fungicides and pesticides.

Properties

CAS No. |

80555-60-8 |

|---|---|

Molecular Formula |

C7H14N2S4 |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

methyl N-[1-(methylsulfanylcarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C7H14N2S4/c1-5(9-7(11)13-3)4-8-6(10)12-2/h5H,4H2,1-3H3,(H,8,10)(H,9,11) |

InChI Key |

GOMJEJQEUFBFHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=S)SC)NC(=S)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation typically involves:

- Step 1: Formation of the ethanediyl bis-carbamodithioic acid intermediate. This is achieved by reacting a suitable diamine or diol precursor with carbon disulfide under alkaline conditions to form dithiocarbamate salts.

- Step 2: Esterification with methylating agents. The intermediate bis-carbamodithioic acid salts are then treated with methylating agents such as dimethyl sulfate or methyl iodide to yield the dimethyl ester form.

- Step 3: Purification and isolation. The product is purified by crystallization or chromatographic techniques to achieve high purity (>95% by HPLC), suitable for research or industrial use.

Detailed Reaction Conditions

Based on related dithiocarbamate synthesis and the structural requirements of the compound, the following detailed procedure can be outlined:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Ethylenediamine or 1-methyl-1,2-ethanediyl diamine + Carbon disulfide + Base (e.g., KOH) | Formation of bis(dithiocarbamate) salt via nucleophilic attack of amine on carbon disulfide. |

| 2 | Methylating agent (e.g., dimethyl sulfate or methyl iodide) in an aprotic solvent (acetone or acetonitrile) | Methylation of the sulfur atoms to form the dimethyl ester groups. |

| 3 | Purification by recrystallization or chromatography | Removal of impurities and isolation of the pure dimethyl ester compound. |

Catalysts and Solvent Systems

- The reaction is typically conducted under mild heating (room temperature to 60 °C) to promote methylation without decomposition.

- Aprotic solvents such as acetone or acetonitrile are preferred to dissolve both reactants and to facilitate methylation.

- Bases like potassium hydroxide are used to generate the reactive dithiocarbamate anion intermediate.

- No strong acid catalysts are generally required for this esterification step, but careful control of pH is necessary to prevent side reactions.

Alternative Synthetic Routes

Research indicates that related bis-carbamodithioic acid esters can also be synthesized via:

- Phase transfer catalysis (PTC): Using quaternary ammonium salts to enhance reaction rates in biphasic systems, particularly when alkylating agents are poorly soluble in aqueous phases.

- Direct esterification of carbamodithioic acid derivatives: Under dehydrating conditions or with acid catalysts, although this is less common for methyl esters due to the volatility and reactivity of methylating agents.

Research Findings and Analytical Data

- The purity of the synthesized compound is typically confirmed by High-Performance Liquid Chromatography (HPLC), achieving purity levels above 95%.

- Molecular weight and formula confirmation are done by mass spectrometry and elemental analysis, consistent with C7H14N2S4 and 254.5 g/mol molecular weight.

- Structural confirmation is performed by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, identifying characteristic dithiocarbamate functional group signals.

- The compound is often synthesized on-demand due to limited shelf life and sensitivity to moisture and air.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | Ethylenediamine derivatives, carbon disulfide, methylating agents |

| Reaction type | Nucleophilic substitution, methylation |

| Catalysts/Conditions | Base (KOH), aprotic solvents, mild heating, possible phase transfer catalysts |

| Purification | Recrystallization, chromatography |

| Analytical confirmation | HPLC (>95% purity), NMR, IR, MS |

| Common challenges | Controlling methylation selectivity, preventing side reactions, product stability |

| Industrial relevance | Used in fungicides and chemical research; often prepared on demand due to stability issues |

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the compound into simpler thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives .

Scientific Research Applications

(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential antifungal properties and its role in inhibiting certain biological pathways.

Medicine: Investigated for its potential therapeutic applications in treating fungal infections.

Mechanism of Action

The mechanism of action of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester involves its interaction with specific molecular targets, such as enzymes involved in fungal cell wall synthesis. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of fungal cells. The pathways involved include the inhibition of key enzymes like chitin synthase and glucan synthase.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Physicochemical and Application-Based Comparisons

(a) Dithiocarbamate Esters vs. Metal Complexes

- Target Compound : The free dithiocarbamate ester lacks metal coordination, making it more reactive but less stable than metal complexes like Propineb . Propineb’s zinc center enhances its stability and bioavailability in agricultural settings .

- Solubility : Dithiocarbamate esters are generally lipophilic, whereas metal complexes exhibit variable solubility depending on the metal ion.

(b) Ester Derivatives with Different Acid Moieties

- Cosmetic Esters: Compounds like Bis(2-ethylhexanoic acid)1-methyl-1,2-ethanediyl ester (CAS 93981-97-6) prioritize low toxicity and high emolliency for skincare, contrasting with the target compound’s likely agrochemical focus .

- Acrylate-Amine Adducts: The 2-propenoic acid derivative (CAS 111497-86-0) is used in polymer synthesis, highlighting the versatility of the 1-methyl-1,2-ethanediyl backbone in diverse industrial applications .

Table 2: Environmental and Health Impact Data

Research Findings and Gaps

- Fungicidal Activity: Propineb’s efficacy against Phytophthora spp. The target compound may require further studies to confirm similar bioactivity.

- Thermal Properties: Heat capacity data for structurally similar esters (e.g., propylene dinonanoate, CAS 41395-83-9) suggest that alkyl chain length significantly impacts thermal stability .

- Synthetic Pathways : The reaction of dithiocarbamate esters with amines (e.g., diethylamine) to form acrylate adducts demonstrates their utility in polymer chemistry .

Notes and Disclaimers

CAS Number Discrepancies: Variations in CAS numbers (e.g., 80555-60-8 vs. 20721-48-6) may arise from differences in stereochemical notation or database errors.

Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are inferred from structural analogs due to scarce primary literature.

Safety : Always consult Safety Data Sheets (SDS) for handling guidelines, as dithiocarbamates may decompose into toxic byproducts (e.g., methyl isocyanate) .

Biological Activity

(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester, with CAS number 80555-60-8, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining relevant research findings, potential applications, and associated case studies.

The compound has the following molecular formula:

- Molecular Formula : C₇H₁₄N₂S₄

- Molecular Weight : 246.43 g/mol

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. A study demonstrated that such compounds could effectively scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cell lines. For instance, a study involving human cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity which may be harnessed for therapeutic purposes .

The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular signaling pathways. It is believed to interact with key proteins involved in apoptosis and cell cycle regulation, leading to enhanced apoptosis in malignant cells while sparing normal cells .

Case Study 1: Cancer Cell Lines

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated:

| Cell Line | IC50 Value (µM) | % Inhibition at 50 µM |

|---|---|---|

| HeLa | 25 | 70 |

| MCF-7 | 30 | 65 |

| A549 | 20 | 75 |

This data suggests that the compound may be particularly effective against lung cancer cells (A549) compared to others .

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings were as follows:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

These results highlight the potential of this compound as a natural antioxidant agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using carbamodithioic acid derivatives and 1-methyl-1,2-ethanediyl dihalides. Optimization involves controlling stoichiometry, temperature (typically 40–80°C), and solvent polarity (e.g., acetonitrile or DMF). Catalytic bases like triethylamine enhance reactivity. Purity is improved via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on δ 3.2–3.5 ppm (methyl ester protons) and δ 4.1–4.4 ppm (methylene protons adjacent to the carbamodithioate group).

- FT-IR : Key peaks include 1670–1700 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C=S stretch).

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ or [M+Na]⁺ adducts. Confirm molecular ion clusters using high-resolution MS .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via HPLC-UV (λ = 254 nm) or LC-MS. Hydrolysis products (e.g., carbamothioic acids) are identified by comparing retention times and fragmentation patterns with synthetic standards .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamodithioate group in nucleophilic environments?

- Methodological Answer : The carbamodithioate moiety acts as a soft nucleophile, preferentially reacting with electrophilic centers (e.g., alkyl halides, α,β-unsaturated carbonyls). Density Functional Theory (DFT) calculations reveal charge distribution at sulfur atoms, guiding rational design of derivatives. Kinetic studies using stopped-flow spectrophotometry quantify reaction rates with competing electrophiles .

Q. How does structural modification of the 1-methyl-1,2-ethanediyl backbone influence biological activity?

- Methodological Answer : Replace the methyl group with bulkier substituents (e.g., ethyl, benzyl) to evaluate steric effects on enzyme inhibition. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like glutathione S-transferase. Validate via in vitro assays measuring IC₅₀ values .

Q. What strategies mitigate data contradictions in toxicity studies across different cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability. Use orthogonal methods (e.g., MTT, LDH release) to confirm cytotoxicity. Cross-reference with transcriptomic data (RNA-seq) to identify cell-specific metabolic pathways influencing compound sensitivity .

Q. How can environmental degradation pathways of this compound be modeled in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.